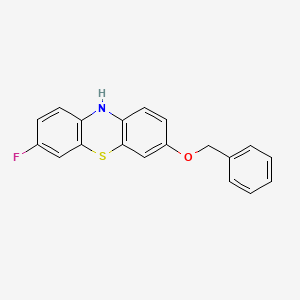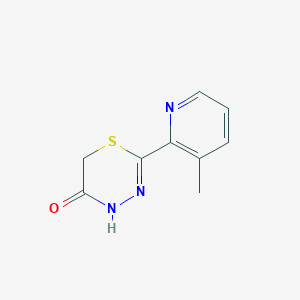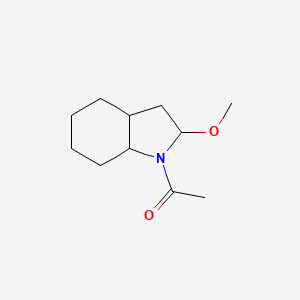![molecular formula C14H8Cl3FN2O2 B14396725 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide CAS No. 88486-84-4](/img/structure/B14396725.png)
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide typically involves multiple steps, including the introduction of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups. One common synthetic route involves the reaction of 2-chloro-5-fluorobenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Chloro-N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and binding properties. The combination of these groups with the carbamoyl and dichlorophenyl moieties provides distinct chemical and biological characteristics that differentiate it from similar compounds.
Propriétés
Numéro CAS |
88486-84-4 |
|---|---|
Formule moléculaire |
C14H8Cl3FN2O2 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2-chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22) |
Clé InChI |
YVVWHBMMIRQDOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
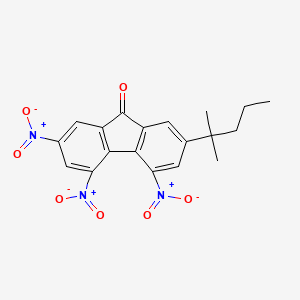
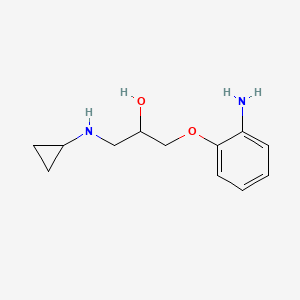
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
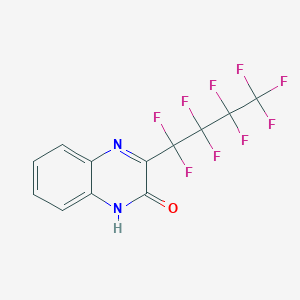
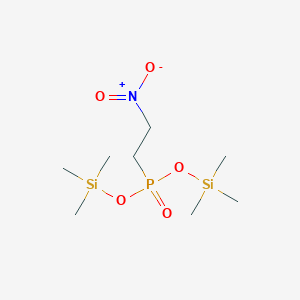
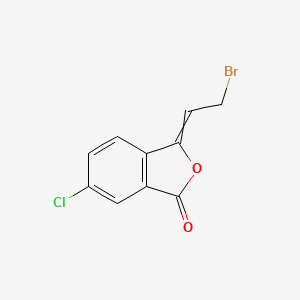
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
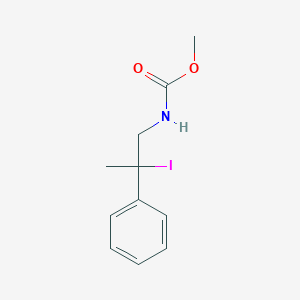
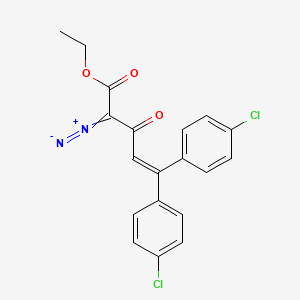
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
